An In-depth Technical Guide to Indigo Dye (C₁₆H₁₀N₂O₂) for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Indigo Dye (C₁₆H₁₀N₂O₂) for Researchers, Scientists, and Drug Development Professionals
Introduction: Indigo, a vibrant blue organic compound with the chemical formula C₁₆H₁₀N₂O₂, has a rich history as a natural dye and is now a significant synthetic colorant, most notably for denim.[1][2] Beyond its traditional use in the textile industry, indigo and its isomers, particularly indirubin, have garnered substantial interest in the scientific and medical communities. This interest stems from their diverse biological activities and potential as scaffolds for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of indigo, with a particular focus on its relevance to drug development professionals. It details key experimental protocols and explores the signaling pathways modulated by indigo derivatives, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties of Indigo
Indigo is a dark blue crystalline powder characterized by its poor solubility in water and most common organic solvents, a property attributed to strong intermolecular hydrogen bonding.[1][5] It is, however, soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and concentrated sulfuric acid.[1] The deep blue color of indigo is a result of the conjugated system of double bonds within its planar molecular structure.[1][6]
Table 1: Physicochemical and Spectroscopic Data for Indigo (C₁₆H₁₀N₂O₂)
| Property | Value | References |
| IUPAC Name | [2(2')E]-[2,2'-Biindolylidene]-3,3'(1H,1'H)-dione | [1] |
| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][7] |
| Molar Mass | 262.27 g/mol | [1][8] |
| Appearance | Dark blue crystalline powder | [1][9] |
| Melting Point | 390–392 °C (decomposes) | [1][6][9] |
| Density | 1.199 g/cm³ | [1] |
| Solubility in Water | 990 µg/L (at 25 °C) | [1] |
| λmax (in Chloroform) | 602-613 nm | [5][10] |
| Molar Extinction Coefficient (ε) in Chloroform | ≥8000 at 599-605nm | [10] |
Synthesis of Indigo and its Derivatives
The synthesis of indigo has been a subject of chemical exploration for over a century. While numerous methods have been developed, the Baeyer-Drewson synthesis remains a classic and accessible method for laboratory-scale production.[11][12] For drug development purposes, the synthesis of indigo's isomer, indirubin, and its derivatives is of particular importance due to their biological activities.[13]
Experimental Protocol 1: Baeyer-Drewson Synthesis of Indigo
This protocol describes the synthesis of indigo via an aldol condensation of o-nitrobenzaldehyde with acetone.[14][15][16]
Materials:
-
o-nitrobenzaldehyde
-
Acetone
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.
-
Add 35 mL of deionized water to the solution and stir vigorously using a magnetic stirrer.
-
Slowly add 5 mL of 2 M NaOH solution. The solution will turn deep yellow and then darken as a precipitate of indigo forms.[17][18]
-
Collect the purple-blue precipitate by vacuum filtration.
-
Wash the product with deionized water until the filtrate is colorless, followed by a wash with 20 mL of cold ethanol.[14]
-
Dry the synthesized indigo.
Workflow for Baeyer-Drewson Indigo Synthesis:
Experimental Protocol 2: Synthesis of Indirubin Derivatives
This protocol provides a general method for the synthesis of indirubin-3'-oxime derivatives, which have shown significant biological activity.[6]
Materials:
-
Indirubin
-
Hydroxylamine hydrochloride
-
Pyridine
-
Corresponding thiols
-
Triethylamine
-
Dried N,N-Dimethylformamide (DMF)
Procedure for Indirubin-3'-oxime:
-
Dissolve the appropriate indirubin in pyridine.
-
Add hydroxylamine hydrochloride (10 equivalents) with magnetic stirring.
-
Heat the mixture under reflux (80-90°C) for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with water and cyclohexane to obtain the corresponding 3'-oxime.[2]
Procedure for Thiol-Substituted Indirubin-3'-oxime Derivatives:
-
Prepare a solution of the indirubin-3'-oxime (0.15 mmol), triethylamine (0.45 mmol), and the corresponding thiol (0.2 mmol) in dried DMF (3 mL).
-
Stir the solution at room temperature.
-
Purify the product by chromatography on silica gel.[6]
Analytical Methodologies
Accurate quantification of indigo and its derivatives is crucial for both industrial quality control and pharmacological studies. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are commonly employed for this purpose.[11][12]
Experimental Protocol 3: Quantitative Analysis by UV-Visible Spectrophotometry
This method is suitable for the quantification of indigo in a solution.
Materials:
-
Indigo standard
-
Concentrated Sulfuric Acid (H₂SO₄) or Chloroform
-
Deionized water
Procedure:
-
Sample Preparation:
-
Using Sulfuric Acid: Dissolve a precisely weighed amount of indigo (e.g., 8 mg) in a small volume of concentrated H₂SO₄ (e.g., 20 mL). Dilute this stock solution with a 1:24 solution of H₂SO₄ in distilled water to create a series of standard solutions of known concentrations.[20]
-
Using Chloroform: Dissolve the indigo powder in chloroform. Sonication for 10 minutes can aid in complete dissolution. Prepare a calibration curve from five known concentrations.[12]
-
-
Measurement:
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of indigo in the sample by interpolating its absorbance on the calibration curve.
-
Experimental Protocol 4: Analysis of Indigo and Indirubin by HPLC
This protocol is adapted for the simultaneous determination of indigo and its isomer, indirubin.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (55:45 v/v) or Methanol and water (75:25 v/v).[3][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL.[9]
Procedure:
-
Standard Preparation: Prepare standard solutions of indigo and indirubin in DMF by dissolving a known amount in the solvent, assisted by sonication.[9]
-
Sample Preparation: Disperse a known weight of the sample powder (e.g., 0.05 g) in DMF, sonicate for 30 minutes, and adjust the final volume.[9]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to indigo and indirubin by comparing their retention times with those of the standards. Quantify the compounds by comparing the peak areas of the sample with the calibration curves generated from the standard solutions.
Relevance to Drug Development: Signaling Pathways
While indigo itself has limited reported biological activity, its isomer, indirubin, and its derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases. This makes them attractive candidates for drug development.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. Indirubin derivatives have been shown to potently block this pathway.
Mechanism of Action:
-
Indirubin derivatives, such as E804, can directly inhibit the kinase activity of Src and Jak1, which are upstream kinases that phosphorylate and activate STAT3.[5]
-
This inhibition leads to a decrease in the tyrosyl phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.
-
As a result, the transcription of STAT3 target genes, including anti-apoptotic proteins like Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis in cancer cells.[1][5]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various cancers. Indirubin has been found to suppress this pathway.
Mechanism of Action:
-
Indirubin can promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.
-
This leads to the restored expression of WIF-1, which antagonizes Wnt signaling.
-
Consequently, the expression of downstream components of the pathway, such as Frizzled receptors and β-catenin, is inhibited, leading to cell cycle arrest and apoptosis.
Inhibition of Kinase Activity
Indirubin and its derivatives are potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This broad kinase inhibitory profile contributes to their anti-proliferative and anti-inflammatory effects.
Table 2: Kinase Inhibitory Activity of Selected Indirubin Derivatives
| Kinase Target | Derivative Example | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 6-Nitro-3'-N-oxime-indirubin | 0.18 | [9] |
| CDK5/p25 | Indirubin-5-sulfonic acid | 0.1 | [1] |
| GSK-3α/β | 6-Nitro-3'-N-oxime-indirubin | 0.04 | [9] |
| Src Kinase | Indirubin derivative E804 | 0.43 | [1] |
Conclusion
Indigo dye, with its rich history and vibrant color, has transitioned from a traditional colorant to a molecule of significant interest for modern scientific research. For drug development professionals, the true potential lies in its isomer, indirubin, and the vast chemical space of its derivatives. The ability of these compounds to modulate key signaling pathways, such as STAT3 and Wnt/β-catenin, and to inhibit a range of protein kinases, underscores their promise as scaffolds for the development of novel therapeutics for cancer and inflammatory conditions. The detailed experimental protocols provided in this guide offer a practical foundation for researchers to synthesize, analyze, and further investigate the pharmacological properties of this fascinating class of molecules. Continued exploration of the structure-activity relationships of indigo-based compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
- 1. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]
- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. 5.2. Determination of Indigo and Indirubin by HPLC [bio-protocol.org]
- 10. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theseus.fi [theseus.fi]
- 12. mdpi.com [mdpi.com]
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- 16. File:Baeyer-Drewsen Indigo Synthesis Mechanism.svg - Wikimedia Commons [commons.wikimedia.org]
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